Aspartic acid(otbu)-allyl ester hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

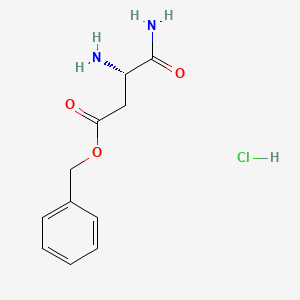

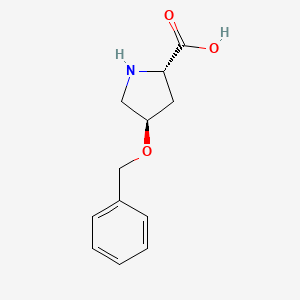

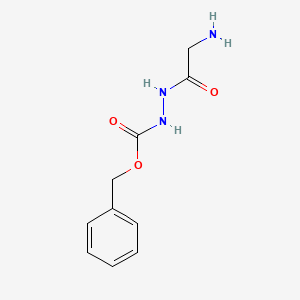

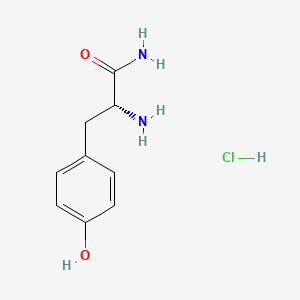

Aspartic acid(otbu)-allyl ester hcl, also known as H-Asp-OtBu, is a compound with the molecular formula C8H15NO4 . It is also known by other names such as L-Aspartic Acid tert-Butyl Ester and L-Aspartic acid 1-tert-butyl ester . The compound has a molecular weight of 189.21 g/mol .

Molecular Structure Analysis

The IUPAC name for Aspartic acid(otbu)-allyl ester hcl is (3 S )-3-amino-4- [ (2-methylpropan-2-yl)oxy]-4-oxobutanoic acid . The InChI representation is InChI=1S/C8H15NO4/c1-8 (2,3)13-7 (12)5 (9)4-6 (10)11/h5H,4,9H2,1-3H3, (H,10,11)/t5-/m0/s1 . The compound’s Canonical SMILES is CC © ©OC (=O)C (CC (=O)O)N and its Isomeric SMILES is CC © ©OC (=O) [C@H] (CC (=O)O)N .

Chemical Reactions Analysis

The most serious side reaction during Fmoc chemistry is aspartimide formation . It is caused by exposure of the peptide sequence containing aspartic acid to a strong base . Aspartimide formation is therefore a major problem for the synthesis of long peptides and sequences containing multiple aspartic acid residues .

Physical And Chemical Properties Analysis

Aspartic acid(otbu)-allyl ester hcl has a molecular weight of 189.21 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 5 . The Exact Mass and Monoisotopic Mass of the compound are both 189.10010796 g/mol .

Wissenschaftliche Forschungsanwendungen

-

Biochemistry and Health Research

- Aspartic acid exists in L- and D-isoforms (L-Asp and D-Asp). Most L-Asp is synthesized by mitochondrial aspartate aminotransferase from oxaloacetate and glutamate acquired by glutamine deamidation, particularly in the liver and tumor cells, and transamination of branched-chain amino acids (BCAAs), particularly in muscles .

- L-Asp transported via aspartate–glutamate carrier to the cytosol is used in protein and nucleotide synthesis, gluconeogenesis, urea, and purine-nucleotide cycles, and neurotransmission and via the malate–aspartate shuttle maintains NADH delivery to mitochondria and redox balance .

- L-Asp plays a role in the pathogenesis of psychiatric and neurologic disorders and alterations in BCAA levels in diabetes and hyperammonemia .

-

- Novel derivatives of poly(aspartic acid) conjugated with various amino acids and their amphiphilic copolymers were synthesized and characterized .

- Methyl esters of various amino acids (in their hydrochloride form) were synthesized from the reaction of amino acids with methanol in the presence of chlorotrimethylsilane (TMSCl) .

-

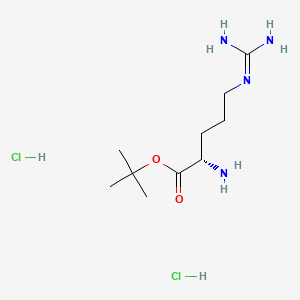

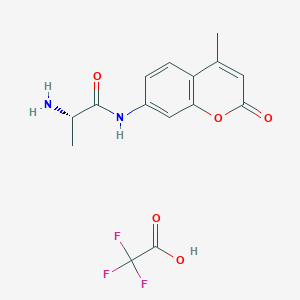

- In organic chemistry, t-butyl esters like “Aspartic acid(otbu)-allyl ester hcl” are often used as protecting groups for carboxylic acids during synthesis .

- The t-butyl group can be removed via deprotection using trifluoroacetic acid (TFA). The released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene .

- This process is important in the synthesis of complex organic molecules, including proteins .

Zukünftige Richtungen

The frequent occurrence of aspartimide formation during peptide synthesis remains a formidable challenge . An alternative approach to address this longstanding challenge of peptide synthesis is by utilizing cyanosulfurylides to mask carboxylic acids by a stable C–C bond . These functional groups are exceptionally stable to all common manipulations and impart improved solubility during synthesis . This protecting group strategy has the potential to overcome one of the most difficult aspects of modern peptide chemistry .

Eigenschaften

IUPAC Name |

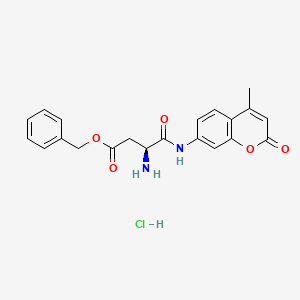

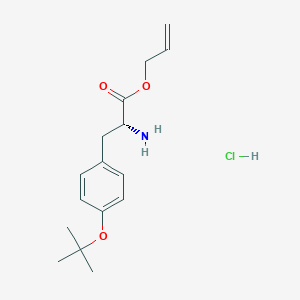

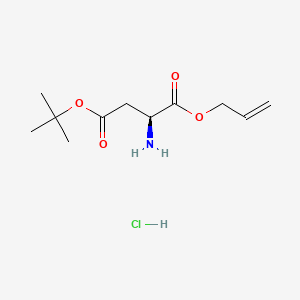

4-O-tert-butyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4.ClH/c1-5-6-15-10(14)8(12)7-9(13)16-11(2,3)4;/h5,8H,1,6-7,12H2,2-4H3;1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRAKVZUBAZRJQ-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aspartic acid(otbu)-allyl ester hcl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.